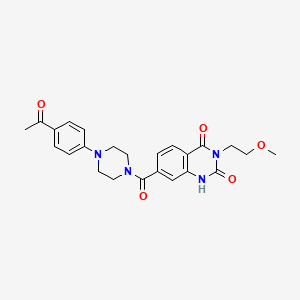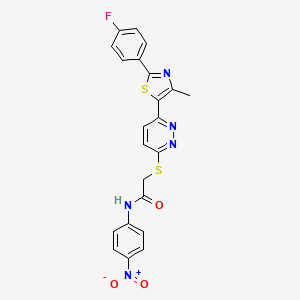![molecular formula C15H12F3N3O B2880779 5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 680199-98-8](/img/structure/B2880779.png)
5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound that has been studied for its potential applications in medicinal chemistry . It is also known as PHTPP, a selective ERβ antagonist .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds, thanks to the stability and the low toxicity of organoboron reagents . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 249 °C . Its IR spectrum shows peaks at 3265 and 3396 cm^-1, corresponding to NH2 stretching vibrations . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon environments in the molecule .Applications De Recherche Scientifique
Fluorescent Probes for Biological Imaging
5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: has been identified as a strategic compound for optical applications. Its photophysical properties are tunable, which is crucial for designing fluorescent probes . These probes can be used for studying the dynamics of intracellular processes and bioimaging applications, providing insights into cellular functions and disease mechanisms.
Chemosensors
The compound’s structure allows it to act as a chemosensor due to the presence of heteroatoms that can chelate ions . This application is significant in detecting and quantifying specific ions or molecules, which is essential in environmental monitoring and diagnostics.
Organic Light-Emitting Devices (OLEDs)
Due to its solid-state emission properties, this compound can be utilized in the development of OLEDs . OLEDs are used in various display and lighting technologies due to their efficiency, color quality, and flexibility.
Estrogen Receptor Research
Related compounds have been used to distinguish the activities of different estrogen receptors . This compound could be explored for its potential in estrogen receptor research, which is vital in understanding hormone-related diseases and developing targeted therapies.
Synthetic Methodology Development
The compound’s simpler and greener synthetic methodology compared to other fluorophores makes it an excellent candidate for research in synthetic chemistry . It can be used to develop new synthetic routes and methodologies, contributing to the advancement of green chemistry.
Material Science
The compound’s properties make it suitable for material science applications, particularly in creating materials with specific optical properties . This can lead to the development of new materials for technological applications.
Pharmaceutical Research
Compounds with pyrazolo[1,5-a]pyrimidine structures have been explored for their pharmaceutical potential . This particular compound could be investigated for its biological activity and potential as a therapeutic agent.
Orientations Futures
The future directions of research on this compound could involve further exploration of its potential applications in medicinal chemistry, particularly its role as a selective ERβ antagonist . Additionally, the development of more efficient synthesis routes and the study of its mechanism of action could be areas of future research .
Mécanisme D'action
Target of Action
The primary target of 5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is monoamine oxidase B . Monoamine oxidase B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain, and it is an important target in the field of neurodegenerative disorders .
Mode of Action
It is known that the compound interacts with its target, monoamine oxidase b, and inhibits its activity . This inhibition can lead to an increase in the levels of monoamine neurotransmitters in the brain, potentially alleviating symptoms associated with neurodegenerative disorders .
Biochemical Pathways
The compound affects the biochemical pathway involving the metabolism of monoamine neurotransmitters. By inhibiting monoamine oxidase B, it prevents the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft . This can result in enhanced neurotransmission, which may have beneficial effects in the treatment of neurodegenerative disorders .
Pharmacokinetics
The compound’s molecular weight (33725 g/mol) and chemical formula (C15H10F3N3O3) suggest that it may have suitable properties for absorption, distribution, metabolism, and excretion
Result of Action
The inhibition of monoamine oxidase B by 5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in enhanced neurotransmission, which may alleviate symptoms associated with neurodegenerative disorders .
Action Environment
The action of 5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution . Additionally, the presence of other drugs or substances can affect its metabolism and excretion
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O/c1-9-6-14-19-12(10-4-3-5-11(7-10)22-2)8-13(15(16,17)18)21(14)20-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMIMKNLYGDCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC(=CC=C3)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2880697.png)

![N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2880700.png)



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2880708.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2880711.png)



![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate](/img/structure/B2880719.png)